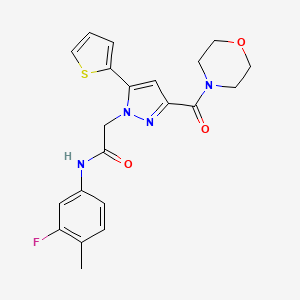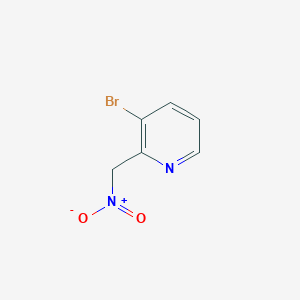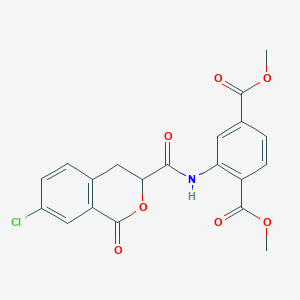
Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(7-chloro-1-oxoisochroman-3-carboxamido)terephthalate, also known as DCOIT, is a highly effective biocide that is widely used in various industries. It is a synthetic organic compound that has been extensively studied for its antimicrobial properties.
Aplicaciones Científicas De Investigación
1. Crystallization of Polyethylene Terephthalate
A study investigated the role of Dimethyl terephthalate (DMTP) in the crystallization of poly(ethylene terephthalate) (PETP). DMTP, a model compound of PETP, was used to simulate the behavior of PETP in the presence of an organic acid salt, sodium o-chlorobenzoate (SOCB). This study provided insights into the reactions and kinetic constants governing these processes, significantly contributing to the understanding of PETP crystallization mechanisms (Legras et al., 1986).
2. Environmental Dissipation and Reduced Toxicity
Dimethyl terephthalate (DMT) is a primary ingredient in the manufacture of polyesters and plastics. The study on the environmental fate of DMT highlighted the role of microorganisms in its dissipation. The esterase gene dmtH was identified as a key factor in transforming DMT to a less toxic form, mono-methyl terephthalate (MMT), which has significant implications for environmental safety (Cheng et al., 2020).
3. Syntheses of Bi-functional Compounds
Research on the synthesis of bi-functional compounds from dimethyl terephthalate provided insights into the creation of various chemical structures, contributing to advancements in chemical synthesis and potential applications in materials science (Shimojo et al., 1968).
4. Electrochemical and Spectroscopic Characteristics
The electrochemical and spectroscopic characteristics of dimethyl terephthalate were studied to clarify its electrochromic characteristics. Such research is crucial for understanding the applications of dimethyl terephthalate in electronic and optical materials (Urano et al., 2004).
5. Antibacterial Activities of Derivatives
A study explored the synthesis of bis-1,3,4-oxadiazoline derivatives from dimethyl terephthalate and their antibacterial activities. This research contributes to the development of new antibacterial agents and has implications for pharmaceutical chemistry (Li et al., 2008).
Propiedades
IUPAC Name |
dimethyl 2-[(7-chloro-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO7/c1-27-18(24)11-4-6-13(19(25)28-2)15(7-11)22-17(23)16-8-10-3-5-12(21)9-14(10)20(26)29-16/h3-7,9,16H,8H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOTURMUDOYDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2CC3=C(C=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)
![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2810160.png)
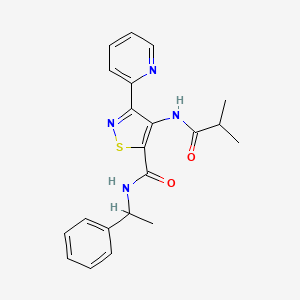


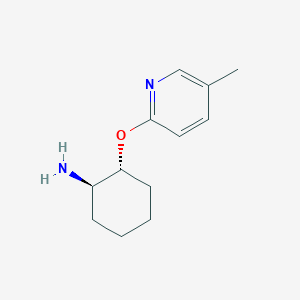
![[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-(7-methylthieno[3,2-d]pyrimidin-4-yl)methanone;dihydrochloride](/img/structure/B2810170.png)
